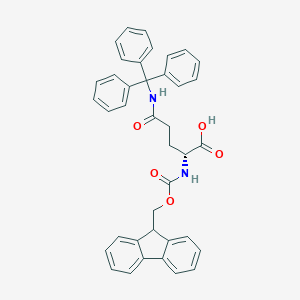
Boc-D-Asn(Xan)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-Asn(Xan)-OH, also known as N-alpha-t-Butyloxycarbonyl-N-beta-xantyl-D-asparagine, is a compound with the molecular formula C22H24N2O6 . It has a molecular weight of 412.4 g/mol .
Molecular Structure Analysis
The InChI code for Boc-D-Asn(Xan)-OH is1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m1/s1 . The compound has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds . Physical And Chemical Properties Analysis
Boc-D-Asn(Xan)-OH has a density of 1.3±0.1 g/cm3, a boiling point of 650.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . The compound has an enthalpy of vaporization of 100.8±3.0 kJ/mol, a flash point of 347.3±31.5 °C, and an index of refraction of 1.614 . The molar refractivity is 108.3±0.4 cm3, the polar surface area is 114 Å2, the polarizability is 43.0±0.5 10-24 cm3, and the molar volume is 310.7±5.0 cm3 .科学的研究の応用
Biochemistry Research
In biochemistry, Boc-D-Asn(Xan)-OH is utilized for studying protein structure and function. It serves as a building block for synthesizing peptides that mimic natural proteins, which are crucial for understanding protein interactions and enzyme mechanisms. This compound’s stability under physiological conditions makes it an excellent candidate for creating peptide-based probes and inhibitors .
Pharmacology
Pharmacologically, Boc-D-Asn(Xan)-OH plays a role in the development of new drugs. It’s used to synthesize peptide-based drugs that can interact with biological targets such as receptors and enzymes. These peptide drugs have the potential to treat a wide range of diseases, from metabolic disorders to cancers, by modulating biological pathways .
Organic Synthesis
In organic synthesis, this compound is a versatile intermediate. It’s used to introduce the asparagine residue into larger, more complex molecules. Its protective group, “Boc,” is particularly useful because it can be removed selectively in the presence of other sensitive functional groups, which is a valuable trait in multi-step synthesis processes .
Medicinal Chemistry
Boc-D-Asn(Xan)-OH: is significant in medicinal chemistry for the design of novel therapeutic agents. It aids in the creation of libraries of compounds for high-throughput screening, which is a method used to quickly identify active compounds that could lead to the development of new medications .
Analytical Chemistry
In analytical chemistry, Boc-D-Asn(Xan)-OH is used as a standard or reference compound when analyzing complex biological samples. It helps in calibrating instruments like HPLC and mass spectrometers, ensuring accurate measurement of biomolecules in research and diagnostic applications .
Chemical Engineering
Chemical engineers use Boc-D-Asn(Xan)-OH in process development for the production of pharmaceuticals. Its role in optimizing synthesis routes for efficiency and scalability is crucial. It helps in developing environmentally friendly and cost-effective manufacturing processes .
Materials Science
In materials science, this compound contributes to the development of biomaterials. It’s used to modify surfaces to improve biocompatibility or to create scaffolds for tissue engineering. These applications are essential for advancing medical devices and regenerative medicine .
Environmental Science
Lastly, in environmental science, Boc-D-Asn(Xan)-OH can be used in the study of environmental pollutants. It serves as a mimic for naturally occurring amino acids in environmental samples, aiding in the understanding of how pollutants interact with ecosystems and affect wildlife .
Safety and Hazards
特性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGDQLXBNMRJMR-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Asn(Xan)-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














